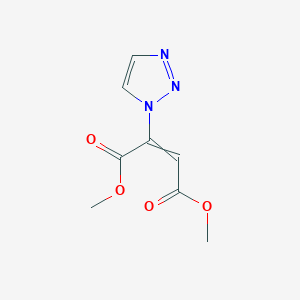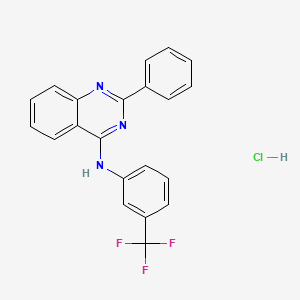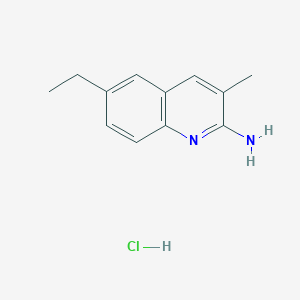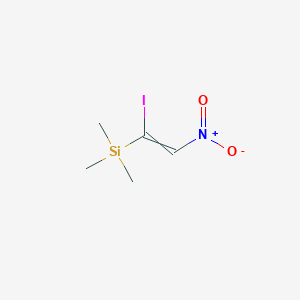![molecular formula C21H36O4S B12631533 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine CAS No. 918536-90-0](/img/structure/B12631533.png)
3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a chemical compound with the molecular formula C21H36O4S and a molecular weight of 384.57 g/mol . It is a derivative of thieno[3,4-b][1,4]dioxepine, characterized by the presence of two hexyloxy groups attached to the 3-position of the dioxepine ring
Méthodes De Préparation
The synthesis of 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves several steps. One common synthetic route includes the reaction of 3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine with hexyloxy methyl chloride in the presence of a base such as sodium hydride . The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with molecular targets such as enzymes or receptors . The hexyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets . The dioxepine ring structure may also play a role in binding to specific sites on proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine include:
3,3-Bis[(2-ethylhexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: This compound has similar structural features but with 2-ethylhexyloxy groups instead of hexyloxy groups.
3,3-Bis[(methoxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: This compound has methoxy groups, which may alter its chemical and physical properties compared to the hexyloxy derivative.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
918536-90-0 |
|---|---|
Formule moléculaire |
C21H36O4S |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
3,3-bis(hexoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C21H36O4S/c1-3-5-7-9-11-22-15-21(16-23-12-10-8-6-4-2)17-24-19-13-26-14-20(19)25-18-21/h13-14H,3-12,15-18H2,1-2H3 |
Clé InChI |
LVHSNNHQCPDWLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCC1(COC2=CSC=C2OC1)COCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)


![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)


![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)

![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)

![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)
![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)

